Lintopride

Description

Properties

IUPAC Name |

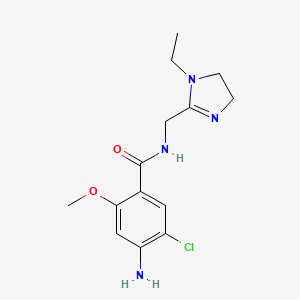

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2/c1-3-19-5-4-17-13(19)8-18-14(20)9-6-10(15)11(16)7-12(9)21-2/h6-7H,3-5,8,16H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCKISCWHDATBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148049 | |

| Record name | Lintopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107429-63-0 | |

| Record name | Lintopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107429630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lintopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINTOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R0GEU722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Lintopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a benzamide derivative with a targeted mechanism of action primarily centered on the serotonergic system within the gastrointestinal (GI) tract. It functions as a potent 5-hydroxytryptamine receptor 4 (5-HT4) antagonist and a moderate 5-hydroxytryptamine receptor 3 (5-HT3) antagonist. This dual antagonism modulates cholinergic pathways in the enteric nervous system, influencing gastrointestinal motility. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system, which is significantly influenced by various neurotransmitters, including serotonin (5-HT). This compound has been investigated for its potential to modulate GI motility through its interaction with specific serotonin receptors. Understanding the precise mechanism of action of this compound is crucial for its potential therapeutic applications in disorders of gastrointestinal transit.

Core Mechanism of Action: Dual Antagonism of 5-HT4 and 5-HT3 Receptors

This compound's pharmacological activity is characterized by its potent and moderate antagonism of 5-HT4 and 5-HT3 receptors, respectively.[1][2][3]

Antagonism of the 5-HT4 Receptor

The 5-HT4 receptor is a Gs-protein-coupled receptor predominantly expressed on enteric neurons.[4] Activation of this receptor by serotonin initiates a signaling cascade that leads to the facilitation of acetylcholine (ACh) release from cholinergic nerve terminals.[5] This enhanced ACh release promotes smooth muscle contraction and accelerates gastrointestinal transit.

This compound, as a potent antagonist, binds to the 5-HT4 receptor without activating it, thereby blocking the binding of endogenous serotonin. This inhibitory action prevents the downstream signaling cascade, leading to a modulation of acetylcholine release.

Antagonism of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel located on enteric neurons. Activation of 5-HT3 receptors by serotonin causes rapid depolarization of the neuron, leading to the release of various neurotransmitters, including acetylcholine, which can contribute to nausea, vomiting, and visceral pain perception. This compound's moderate antagonism of 5-HT3 receptors may contribute to its overall effect on gastrointestinal function and sensation.

Signaling Pathways

The interaction of this compound with 5-HT4 and 5-HT3 receptors initiates distinct intracellular signaling events.

5-HT4 Receptor Antagonism Signaling Pathway

The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Agonist binding typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets that facilitate the release of acetylcholine from presynaptic nerve terminals.

By acting as an antagonist, this compound prevents this Gs-protein activation, thereby inhibiting the production of cAMP and subsequent PKA-mediated facilitation of acetylcholine release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effects of this compound, a 5HT-4 antagonist, on oesophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 5. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Lintopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a substituted benzamide with prokinetic gastrointestinal activity, primarily acting as a 5-HT4 receptor agonist.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. Due to the limited availability of a specific, publicly documented synthesis pathway, this guide proposes a plausible synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected analytical characterization of this compound using modern spectroscopic techniques and outlines standardized, detailed experimental protocols for the evaluation of its biological activity, including receptor binding and functional assays. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of gastrointestinal prokinetic agents.

Introduction

This compound, with the IUPAC name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide, is a compound of interest for its potential therapeutic effects on gastrointestinal motility.[1] Its mechanism of action is primarily attributed to its agonistic activity at serotonin 5-HT4 receptors, which are known to play a crucial role in regulating peristalsis and other gastrointestinal functions. This guide provides a detailed technical overview of this compound, covering its synthesis, characterization, and biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide[1] |

| Synonyms | ACEMM, Lintoprida, Lintopridum[1] |

| CAS Number | 107429-63-0[1] |

| Molecular Formula | C₁₄H₁₉ClN₄O₂ |

| Molecular Weight | 310.78 g/mol |

| Predicted Boiling Point | 494.1 ± 45.0 °C |

| Predicted Density | 1.35 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of the key intermediate: 4-amino-5-chloro-2-methoxybenzoic acid.

-

Amide coupling: Reaction of the benzoic acid derivative with 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole.

A generalized reaction scheme is presented below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

-

To a solution of 4-amino-2-methoxybenzoic acid in a suitable solvent (e.g., DMF or acetic acid), add an equimolar amount of a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole

This intermediate can be prepared from N-ethylethylenediamine through cyclization with a suitable one-carbon source, such as a derivative of cyanogen bromide or a similar reagent, followed by reduction of the resulting amidine.

Stage 3: Amide Coupling to form this compound

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

-

To this activated mixture, add a solution of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole in the same solvent.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off any precipitated urea by-product (if DCC is used).

-

The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 6-8 ppm region. - Methoxy group singlet around 3.8-4.0 ppm. - Signals for the ethyl group (triplet and quartet). - Methylene and methine protons of the dihydroimidazole ring. - Amine and amide protons (may be broad and exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons in the 100-160 ppm region. - Carbonyl carbon of the amide around 165-170 ppm. - Methoxy carbon around 55-60 ppm. - Aliphatic carbons of the ethyl and dihydroimidazole moieties. |

| IR Spectroscopy | - N-H stretching vibrations (amine and amide) in the 3200-3500 cm⁻¹ region. - C-H stretching vibrations (aromatic and aliphatic) in the 2800-3100 cm⁻¹ region. - C=O stretching vibration (amide) around 1640-1680 cm⁻¹. - C=N stretching of the dihydroimidazole ring. - C-O stretching of the methoxy group. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (310.78 for the free base). - Characteristic fragmentation patterns corresponding to the loss of side chains and cleavage of the amide bond. |

Biological Activity and Mechanism of Action

This compound is a 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in enteric neurons is thought to promote the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances gastrointestinal motility.

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols that can be used to assess the biological activity of this compound.

5-HT4 Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT4 receptor.

Caption: Workflow for a 5-HT4 receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or a stable cell line) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This functional assay measures the ability of this compound to stimulate cAMP production following 5-HT4 receptor activation.

Methodology:

-

Cell Culture: Plate cells stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based kits).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)

This in vivo assay assesses the prokinetic effect of this compound in animal models.

Methodology:

-

Animal Preparation: Fast mice or rats overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the start of the transit measurement.

-

Charcoal Meal Administration: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally to each animal.

-

Transit Time Measurement: After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

-

Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the charcoal front. Compare the transit in the this compound-treated group to the vehicle-treated group.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. While a specific published synthesis protocol remains elusive, a plausible synthetic route has been proposed. The expected analytical data and detailed experimental protocols for assessing its 5-HT4 receptor agonist activity are provided to facilitate further research and development of this and related prokinetic agents. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of gastrointestinal drug discovery.

References

Biological Activity Screening of Lintopride: A Technical Guide

Disclaimer: Publicly available quantitative biological activity data and detailed experimental protocols specifically for Lintopride are scarce. Therefore, this guide provides a comprehensive framework for the biological screening of a prokinetic benzamide with a similar proposed mechanism of action, utilizing data from closely related and well-characterized compounds as illustrative examples. The methodologies and data presented herein are intended to serve as a template for the evaluation of this compound's pharmacological profile.

Introduction

This compound is a substituted benzamide derivative with potential prokinetic properties. Structurally related to other gastrointestinal prokinetic agents, its mechanism of action is hypothesized to involve modulation of serotonin (5-HT) and dopamine receptors, key players in the regulation of gut motility. This technical guide outlines a systematic approach to screen and characterize the biological activity of this compound, focusing on its interactions with the 5-HT₄ receptor and the dopamine D₂ receptor, and its functional consequence on acetylcholine release.

Core Pharmacological Profile: Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for its putative molecular targets. For this compound, this involves assessing its interaction with the 5-HT₄ and dopamine D₂ receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes representative binding affinity data for prokinetic benzamides at the human 5-HT₄ and dopamine D₂ receptors. This data serves as a benchmark for interpreting the results of this compound screening.

| Compound | 5-HT₄ Receptor (Ki, nM) | Dopamine D₂ Receptor (Ki, nM) |

| This compound | Data Not Available | Data Not Available |

| Cisapride (Example) | 14.8 | 310 |

| Prucalopride (Example) | 0.68 | >10,000 |

| Metoclopramide (Example) | 250 | 27 |

Note: The data for Cisapride, Prucalopride, and Metoclopramide are illustrative and sourced from publicly available pharmacological studies. The binding affinity of this compound would be determined using the protocols outlined below.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ and dopamine D₂ receptors.

Materials:

-

Cell membranes expressing the recombinant human 5-HT₄ receptor or dopamine D₂ receptor.

-

Radioligands: [³H]-GR113808 (for 5-HT₄) and [³H]-Spiperone (for D₂).

-

Non-specific binding competitors: Serotonin (for 5-HT₄) and Haloperidol (for D₂).

-

Test compound: this compound.

-

Incubation buffer, scintillation cocktail, 96-well plates, filter mats, and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective competitor instead of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: In Vitro Efficacy

Following the determination of binding affinity, it is crucial to assess the functional activity of this compound at its target receptors. For the 5-HT₄ receptor, this typically involves measuring its ability to stimulate adenylyl cyclase, while for the dopamine D₂ receptor, its antagonist activity is evaluated by its ability to inhibit agonist-induced responses.

Data Presentation: Functional Efficacy

This table presents example functional data for well-characterized prokinetic agents.

| Compound | 5-HT₄ Receptor Agonism (EC₅₀, nM) | Dopamine D₂ Receptor Antagonism (IC₅₀, nM) |

| This compound | Data Not Available | Data Not Available |

| Cisapride (Example) | 1.8 | 180 |

| Prucalopride (Example) | 0.9 | >10,000 |

| Metoclopramide (Example) | 110 | 30 |

Note: This data is for illustrative purposes. The functional efficacy of this compound would be determined using the protocols described below.

Experimental Protocol: 5-HT₄ Receptor-Mediated cAMP Assay

Objective: To determine the agonist efficacy (EC₅₀) and intrinsic activity of this compound at the human 5-HT₄ receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Test compound: this compound.

-

Reference agonist: Serotonin.

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in 96-well plates.

-

Compound Treatment: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or the reference agonist.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC₅₀ value and the maximum response (Emax) using non-linear regression. Calculate the intrinsic activity relative to the reference agonist.

Experimental Protocol: Dopamine D₂ Receptor Antagonism Assay

Objective: To determine the antagonist potency (IC₅₀) of this compound at the human dopamine D₂ receptor.

Materials:

-

Cells expressing the human dopamine D₂ receptor.

-

A functional assay to measure D₂ receptor activation (e.g., GTPγS binding assay, calcium mobilization assay, or reporter gene assay).

-

Reference agonist: Dopamine or Quinpirole.

-

Test compound: this compound.

Procedure:

-

Assay Setup: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the reference agonist (typically its EC₈₀) to all wells except the basal control.

-

Signal Detection: Measure the functional response (e.g., GTPγS binding, calcium fluorescence, or reporter gene expression) according to the specific assay protocol.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression.

Mechanism of Action: Acetylcholine Release

A key downstream effect of 5-HT₄ receptor agonism in the enteric nervous system is the enhancement of acetylcholine (ACh) release, which in turn stimulates gastrointestinal motility.

Experimental Protocol: Acetylcholine Release Assay

Objective: To evaluate the effect of this compound on acetylcholine release from enteric neurons.

Materials:

-

Isolated longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum.

-

Krebs solution.

-

Test compound: this compound.

-

5-HT₄ antagonist (e.g., GR 113808) for mechanism confirmation.

-

Acetylcholine assay kit (e.g., colorimetric or fluorometric).

Procedure:

-

Tissue Preparation: Dissect the LMMP from the guinea pig ileum and mount the tissue in an organ bath containing Krebs solution, bubbled with 95% O₂ / 5% CO₂.

-

Compound Incubation: Add varying concentrations of this compound to the organ bath and incubate for a specified period.

-

Sample Collection: Collect samples of the bathing solution at baseline and after compound addition.

-

Acetylcholine Measurement: Measure the concentration of acetylcholine in the collected samples using a suitable assay kit.

-

Mechanism Confirmation: In a separate set of experiments, pre-incubate the tissue with a 5-HT₄ antagonist before adding this compound to confirm that the effect is receptor-mediated.

-

Data Analysis: Express the acetylcholine release as a percentage of the basal release. Plot the percentage increase in acetylcholine release against the log concentration of this compound to determine its potency and efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the biological context and the experimental design.

5-HT₄ Receptor Agonist Signaling Pathway.

Dopamine D₂ Receptor Antagonist Signaling Pathway.

Experimental Workflow for Receptor Binding Assay.

Conclusion

This technical guide provides a comprehensive framework for the biological activity screening of this compound. By systematically evaluating its receptor binding affinity, functional efficacy at 5-HT₄ and dopamine D₂ receptors, and its impact on acetylcholine release, a detailed pharmacological profile can be established. The provided protocols and illustrative data from related compounds offer a robust starting point for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this compound as a gastrointestinal prokinetic agent. The successful execution of these studies will be critical in advancing our understanding of this compound and its potential clinical applications.

An In-Depth Technical Guide to the Therapeutic Target Identification of Lintopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride, a substituted benzamide, has been identified as a gastrointestinal prokinetic agent. Its therapeutic effects are primarily mediated through its interaction with two key molecular targets: the serotonin 5-HT₄ receptor and the dopamine D₂ receptor. This technical guide provides a comprehensive overview of the identification and characterization of these targets, including detailed experimental protocols and the signaling pathways involved. Contrary to some initial classifications, this guide clarifies that this compound acts as an antagonist at the 5-HT₄ receptor. Quantitative data for this compound's binding affinities and functional potencies at these receptors remain to be fully publicly disclosed in peer-reviewed literature; therefore, this guide presents the established methodologies for determining these values, alongside comparative data for other relevant compounds to provide a framework for its pharmacological profile.

Introduction

Gastrointestinal motility disorders are a prevalent group of conditions characterized by altered transit and contractility of the GI tract. The identification of specific molecular targets that modulate gut function has been pivotal in the development of effective prokinetic agents. This compound has emerged as a compound of interest in this therapeutic area. This document serves as a technical guide to the core therapeutic targets of this compound, detailing its mechanism of action and the experimental procedures used for its pharmacological characterization.

Primary Therapeutic Targets

The prokinetic activity of this compound is attributed to its dual interaction with the following receptors:

-

Serotonin 5-HT₄ Receptor: this compound acts as a potent antagonist at this receptor.[1][2]

-

Dopamine D₂ Receptor: this compound functions as an antagonist at this receptor.

The following sections will delve into the specific mechanisms and experimental validation of this compound's activity at each of these targets.

Serotonin 5-HT₄ Receptor Antagonism

While many prokinetic agents function as 5-HT₄ receptor agonists, promoting gastrointestinal motility, this compound distinguishes itself as a potent 5-HT₄ receptor antagonist.[1][3] This antagonistic action contributes to its overall pharmacological profile and therapeutic effect, which includes increasing lower esophageal sphincter (LOS) basal tone and enhancing peristaltic waves.[2]

Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) and smooth muscle contraction, promoting peristalsis.

As an antagonist, this compound binds to the 5-HT₄ receptor but does not elicit this downstream signaling cascade. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby preventing the activation of the receptor and the subsequent increase in cAMP.

Figure 1: 5-HT₄ Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental Protocols for Target Identification

The identification of this compound as a 5-HT₄ receptor antagonist involves a combination of binding and functional assays.

This assay determines the binding affinity (Ki) of this compound for the 5-HT₄ receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

-

Objective: To determine the Ki of this compound for the 5-HT₄ receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT₄ receptor.

-

Radioligand: Typically [³H]-GR113808, a high-affinity 5-HT₄ antagonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT₄ antagonist).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of [³H]-GR113808 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a Radioligand Binding Competition Assay.

This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP, confirming its antagonistic activity.

-

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

-

Materials:

-

A cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

-

A known 5-HT₄ receptor agonist (e.g., serotonin or a specific synthetic agonist).

-

This compound at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Protocol:

-

Culture the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a 5-HT₄ agonist (typically at its EC₈₀) in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells and measure the intracellular cAMP levels using a detection kit.

-

Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of this compound.

-

Determine the IC₅₀ value from the curve.

-

Dopamine D₂ Receptor Antagonism

This compound also exhibits antagonistic activity at the dopamine D₂ receptor, which is a well-established mechanism for prokinetic agents.

Signaling Pathway

In the gastrointestinal tract, presynaptic D₂ receptors are located on cholinergic neurons of the myenteric plexus. Activation of these receptors by dopamine inhibits the release of acetylcholine (ACh). By blocking these D₂ receptors, this compound prevents the inhibitory effect of dopamine, leading to an increased release of ACh. The elevated ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contraction and enhancing gastrointestinal motility.

References

In-depth Technical Guide: In Vitro and In Vivo Studies of Lintopride

Notice of Limited Information

Despite a comprehensive search for "Lintopride" and its chemical name (4-amino-5-chloro-N-((1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl)-2-methoxybenzamide), a significant lack of publicly available scientific literature, including preclinical and clinical studies, prevents the creation of a detailed technical guide as requested. The search did not yield any substantive in vitro or in vivo data, experimental protocols, or established mechanisms of action for this specific compound.

The information that could be retrieved is limited to basic chemical identifiers and properties, which are insufficient to construct the in-depth guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as per the core requirements of the prompt.

It is possible that "this compound" is an internal designation for a compound in early-stage development and has not yet been the subject of published, peer-reviewed research. Alternatively, the name may be inaccurate or refer to a compound with very limited scientific investigation.

Without access to primary research articles, clinical trial data, or detailed pharmacological profiles, any attempt to generate the requested content would be speculative and would not meet the standards of a technical guide for a scientific audience.

We recommend verifying the compound name and searching for alternative identifiers or publications from the originating research institution. Should relevant data become available, a comprehensive technical guide could be produced.

Itopride: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic for functional dyspepsia and other gastrointestinal motility disorders. It enhances gastrointestinal motility through both dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition. This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Itopride, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms.

Pharmacokinetics

Itopride is rapidly and almost completely absorbed from the gastrointestinal tract. Its pharmacokinetic profile is characterized by a quick onset of action.

Absorption and Distribution

Following oral administration, Itopride is extensively absorbed, with peak plasma concentrations (Cmax) typically reached within 30 to 45 minutes.[1] The relative bioavailability is approximately 60% due to a first-pass metabolism effect in the liver.[1] Food does not significantly affect the bioavailability of the immediate-release formulation.[1] Approximately 96% of Itopride is bound to plasma proteins, primarily albumin.[1][2]

Metabolism and Excretion

Itopride is primarily metabolized in the liver by flavin-containing monooxygenase 3 (FMO3). Unlike many other prokinetic agents, it does not rely on the cytochrome P450 enzyme system for its metabolism, which reduces the potential for drug-drug interactions. The major metabolite is the N-oxide form, which is pharmacologically inactive.

The elimination half-life of Itopride is approximately 6 hours. The drug and its metabolites are primarily excreted through the urine. After a single oral therapeutic dose, about 3.7% is excreted as unchanged Itopride and 75.4% as the N-oxide metabolite.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Itopride from various studies.

Table 1: Pharmacokinetic Parameters of Itopride (50 mg Immediate-Release) in Healthy Volunteers

| Parameter | Mean Value | Reference |

| Cmax (ng/mL) | 268.01 - 303.72 | |

| Tmax (h) | 0.75 - 0.78 | |

| AUC(0→∞) (ng·h/mL) | 830.97 - 873.04 | |

| T½ (h) | 2.83 - 2.95 |

Table 2: Steady-State Pharmacokinetic Parameters of Itopride Formulations in Healthy Volunteers

| Formulation | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0–24h,ss (ng·h/mL) | Reference |

| 150 mg ER (fasting) | 244.4 ± 94.4 | 3.1 | - | |

| 50 mg IR (fasting, tid) | 416.2 ± 141.3 | 0.8 | - | |

| 150 mg ER (fed) | - | - | - |

ER: Extended-Release; IR: Immediate-Release; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax,ss; AUC0–24h,ss: Area under the plasma concentration-time curve over 24 hours at steady state.

Pharmacodynamics

Itopride's prokinetic effects stem from its dual mechanism of action, which synergistically increases acetylcholine levels in the gastrointestinal tract.

Mechanism of Action

-

Dopamine D2 Receptor Antagonism : Dopamine acts as an inhibitory neurotransmitter in the GI tract by binding to D2 receptors on cholinergic neurons, which suppresses the release of acetylcholine (ACh). Itopride competitively blocks these D2 receptors, removing this inhibitory effect and thereby promoting ACh release.

-

Acetylcholinesterase (AChE) Inhibition : Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged action of ACh at the neuromuscular junction in the gastric wall.

The net result of this dual action is a significant increase in acetylcholine levels, leading to enhanced gastric smooth muscle contractility, accelerated gastric emptying, and improved gastro-duodenal coordination.

Signaling Pathways

The enhanced cholinergic activity due to Itopride's action leads to the activation of M3 muscarinic receptors on gastric smooth muscle cells. This initiates a Gq protein-coupled signaling cascade, resulting in increased intracellular calcium and subsequent muscle contraction.

Quantitative Pharmacodynamic Data

Clinical studies have demonstrated the efficacy of Itopride in improving symptoms of functional dyspepsia.

Table 3: Clinical Efficacy of Itopride in Functional Dyspepsia (8 weeks)

| Treatment Group | Responder Rate (Global Assessment) | p-value vs. Placebo | Reference |

| Placebo | 41% | - | |

| Itopride 50 mg tid | 57% | <0.05 | |

| Itopride 100 mg tid | 59% | <0.05 | |

| Itopride 200 mg tid | 64% | <0.05 |

tid: three times a day

In vitro studies in guinea pigs have shown that Itopride accelerates ileal and colonic motility in a dose-dependent manner.

Experimental Protocols

Determination of Itopride in Human Plasma by HPLC

A common method for quantifying Itopride in plasma involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol Outline:

-

Sample Preparation :

-

Protein precipitation from plasma samples is achieved using an acid like 10% perchloric acid.

-

An internal standard (e.g., levofloxacin) is added.

-

The mixture is vortexed and centrifuged to separate the supernatant.

-

-

Chromatographic Conditions :

-

Column : Reverse-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : An isocratic mixture of a buffer (e.g., 0.1 mol/L ammonium acetate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 30:70, v/v).

-

Flow Rate : Typically around 1.1 mL/min.

-

Detection : Fluorescence detection with excitation and emission wavelengths set at approximately 304 nm and 344 nm, respectively.

-

-

Quantification :

-

A calibration curve is generated using standard solutions of Itopride.

-

The concentration of Itopride in the plasma samples is determined by comparing the peak area ratio of Itopride to the internal standard against the calibration curve.

-

In Vivo Assessment of Gastric Emptying (Phenol Red Meal Assay)

This assay is a widely used method to quantify gastric emptying in rodent models.

Protocol Outline:

-

Animal Preparation :

-

Rats (e.g., Wistar or Sprague-Dawley) are fasted for 18-24 hours with free access to water.

-

Gastroparesis can be induced pharmacologically (e.g., with atropine) or through a disease model (e.g., streptozotocin-induced diabetes).

-

-

Drug Administration :

-

Itopride is administered via oral gavage or subcutaneous injection 30-60 minutes before the test meal.

-

-

Test Meal Administration :

-

A non-absorbable marker meal, such as 1.5% methylcellulose containing 0.05% phenol red, is administered orally.

-

-

Sample Collection :

-

At a predetermined time (e.g., 20 minutes), the animal is euthanized.

-

The stomach is immediately clamped at the pylorus and cardia and dissected.

-

-

Phenol Red Extraction and Quantification :

-

The entire stomach is homogenized in a solution of 0.1 N NaOH.

-

After settling, proteins are precipitated from the supernatant using trichloroacetic acid.

-

The amount of phenol red remaining in the stomach is quantified spectrophotometrically and compared to a control group to determine the rate of gastric emptying.

-

Safety and Tolerability

Clinical trials have shown that Itopride is well-tolerated. The most common adverse events are gastrointestinal in nature. Notably, Itopride does not exhibit significant affinity for 5-HT4 receptors, which has been associated with cardiovascular side effects in other prokinetic agents. Some cases of prolactin elevation have been reported, but these are generally not clinically significant.

Conclusion

Itopride is a prokinetic agent with a well-defined pharmacokinetic and pharmacodynamic profile. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, provides a synergistic effect to enhance gastrointestinal motility. The quantitative data from clinical and preclinical studies support its efficacy and safety in the treatment of functional dyspepsia and other motility disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Itopride and related compounds.

References

An In-Depth Technical Guide to the Chemical Properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (Lintopride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the chemical properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, a compound also known as Lintopride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physicochemical characteristics, provides a detailed, albeit putative, synthesis methodology, outlines analytical procedures, and describes its mechanism of action through relevant signaling pathways. The information is presented to facilitate further research and development of this and related molecules.

Introduction

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, with the common name this compound, is a substituted benzamide derivative. Its chemical structure, characterized by a substituted benzene ring linked to an ethyl-dihydroimidazole moiety via an amide bond, positions it as a molecule of interest in medicinal chemistry. This guide aims to provide a detailed repository of its known chemical and pharmacological properties.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted through computational models. Experimentally verified data is limited and will be specified as such where available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| IUPAC Name | 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide | Systematic |

| Synonyms | This compound | Common |

| CAS Number | 107429-63-0 | Identifier |

| Molecular Formula | C14H19ClN4O2 | Empirical |

| Molecular Weight | 310.78 g/mol | Calculated |

| Boiling Point | 494.1 ± 45.0 °C | Predicted |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| pKa | 13.20 ± 0.46 | Predicted |

| Solubility | Soluble in DMSO[1] | Experimental |

Synthesis and Manufacturing Process

3.1. Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is hypothetical and would require experimental validation.

-

Step 1: Synthesis of the Benzoyl Chloride Intermediate. The synthesis would likely begin with 4-amino-5-chloro-2-methoxybenzoic acid. This starting material can be converted to its corresponding acyl chloride, 4-amino-5-chloro-2-methoxybenzoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.

-

Step 2: Synthesis of the Amine Intermediate. The second key intermediate is (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. The synthesis of this substituted imidazole amine is a critical step and may involve several stages, potentially starting from ethylenediamine and an appropriate carboxylic acid derivative.

-

Step 3: Amide Coupling. The final step involves the coupling of the 4-amino-5-chloro-2-methoxybenzoyl chloride with (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. This is a standard amide bond formation reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction would be carried out in a suitable aprotic solvent.

-

Step 4: Purification. The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide.

3.2. Experimental Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed synthesis.

Analytical Methodologies

The analysis of this compound, as a benzamide derivative, can be effectively achieved using High-Performance Liquid Chromatography (HPLC). A general method suitable for the quantitative analysis of benzamide compounds is described below. This method would require optimization and validation specifically for this compound.

4.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Chromatographic Conditions (General Method):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for benzamide derivatives.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards by diluting the stock solution to a range of concentrations to construct a calibration curve.

-

For formulated products, extract the active ingredient using the mobile phase or a suitable solvent, followed by filtration.

-

Mechanism of Action and Signaling Pathways

This compound is a potent 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist properties.[2] These receptors are involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

5.1. 5-HT4 Receptor Antagonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT4 receptor but does not activate it, thereby blocking the downstream signaling cascade initiated by serotonin. This action can modulate gastrointestinal motility.

5.2. 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it opens to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. As a moderate antagonist, this compound can block this channel, thereby inhibiting the rapid signaling mediated by 5-HT3 receptors. This mechanism is particularly relevant in the context of emesis and irritable bowel syndrome.

Conclusion

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (this compound) is a pharmacologically active compound with a clear mechanism of action as a dual 5-HT4 and 5-HT3 receptor antagonist. While a significant amount of its physicochemical data is currently based on computational predictions, this guide provides a solid foundation for further experimental investigation. The proposed synthetic and analytical methods, along with the elucidated signaling pathways, offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzamide derivatives. Further research is warranted to obtain experimentally verified data and to optimize the synthesis and analytical protocols for this promising compound.

References

Benzamide Derivatives as Prokinetic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzamide derivatives as a significant class of prokinetic agents. It details their core mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Quantitative data on receptor affinity and potency are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these compounds.

Introduction to Benzamide Prokinetic Agents

Benzamide derivatives are a class of drugs that enhance gastrointestinal (GI) motility. They are primarily used to treat disorders characterized by delayed gastric emptying and other motility-related issues, such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The therapeutic effects of these agents are predominantly mediated through their interaction with serotonin (5-HT) and dopamine receptors in the enteric nervous system.

The core chemical structure of these agents is a substituted benzamide moiety. Modifications to this scaffold have led to the development of several clinically important drugs, including metoclopramide, cisapride, mosapride, renzapride, and itopride. While effective, the development of benzamide prokinetics has also been marked by challenges related to off-target effects, particularly cardiovascular side effects, which has driven the search for more selective agents.

Mechanism of Action

The prokinetic activity of benzamide derivatives is primarily attributed to their effects on two key neurotransmitter systems in the gut: the serotonergic and dopaminergic systems.

Serotonin 5-HT4 Receptor Agonism

A primary mechanism for many benzamide prokinetics is agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) located on enteric neurons.[2] Activation of 5-HT4 receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.[1] This increased ACh release enhances the contractility of gastrointestinal smooth muscle, thereby accelerating gastric emptying and intestinal transit.[1]

The downstream signaling cascade of 5-HT4 receptor activation involves the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Dopamine D2 Receptor Antagonism

Several benzamide derivatives, such as metoclopramide and itopride, also exhibit antagonistic activity at dopamine D2 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility by reducing acetylcholine release from myenteric neurons. By blocking these D2 receptors, benzamide antagonists inhibit the relaxant effect of dopamine, leading to a net increase in acetylcholine levels and enhanced GI motility. This D2 antagonism also contributes to the antiemetic properties of some of these drugs by acting on the chemoreceptor trigger zone in the brainstem.

Other Mechanisms

Some benzamide derivatives possess additional pharmacological activities. For instance, renzapride is also an antagonist at the 5-HT3 receptor, which may contribute to its overall gastrointestinal effects. Itopride, in addition to its D2 receptor antagonism, also inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby further increasing cholinergic activity.

Signaling Pathways

The prokinetic effects of benzamide derivatives are initiated through specific cell surface receptors that trigger intracellular signaling cascades. The two primary pathways are the 5-HT4 receptor-mediated Gs-cAMP pathway and the D2 receptor-mediated inhibition of adenylyl cyclase.

Quantitative Data and Structure-Activity Relationships

The affinity and potency of benzamide derivatives for their target receptors are critical determinants of their therapeutic efficacy and side-effect profiles. The following tables summarize key quantitative data for several prominent benzamide prokinetics.

Table 1: Receptor Binding Affinities (Ki / IC50 in nM) of Benzamide Derivatives

| Compound | 5-HT4 Receptor | 5-HT3 Receptor | D2 Receptor |

| Cisapride | 41.5 | 684 | - |

| Metoclopramide | - | 308 | 483 |

| Mosapride | - | - | - |

| Renzapride | 115 | 7.64 | - |

| Itopride | - | - | - |

| Clebopride | - | - | - |

Note: A lower value indicates higher affinity. Data are compiled from various sources and experimental conditions may differ.

Table 2: Functional Potencies (EC50 / pEC50) of Benzamide Derivatives

| Compound | Assay | Potency |

| Cisapride | Guinea Pig Ileum Contraction | - |

| Metoclopramide | Guinea Pig Ileum Contraction | - |

| Mosapride | Guinea Pig Ileum Contraction | - |

| Renzapride | Guinea Pig Ileum Contraction | - |

| YM-53389 | Rat Oesophagus Relaxation | pEC50 = 6.3 |

Note: EC50 is the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.

The structure-activity relationships of benzamide derivatives have been extensively studied, particularly focusing on the substituents of the benzoyl group. For the 4-amino-5-chloro-2-methoxybenzoyl scaffold, common to metoclopramide and cisapride, modifications to the side chain have a significant impact on receptor selectivity and potency. The introduction of a morpholinyl moiety, inspired by the structure of cisapride, has been shown to yield potent and selective gastric prokinetic activity with reduced dopamine D2 receptor antagonism. Furthermore, substitutions on the benzoyl ring, such as replacing the 2-methoxy group with a 2-ethoxy group, can also influence activity.

Experimental Protocols

The evaluation of prokinetic agents involves a combination of in vitro and in vivo assays to determine their pharmacological properties and therapeutic potential.

In Vitro: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.

Objective: To determine the potency (EC50) of a benzamide derivative to induce contraction of the guinea pig ileum, which is indicative of its prokinetic potential.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.

-

Recording: The tissue is connected to an isometric force transducer to record contractile activity.

-

Drug Administration: After a period of equilibration, cumulative concentrations of the test compound are added to the organ bath.

-

Data Analysis: The magnitude of the contraction at each concentration is recorded, and a concentration-response curve is generated to calculate the EC50 value.

In Vivo: Gastrointestinal Transit Study using Radio-opaque Markers

This method is used to assess the effect of a prokinetic agent on the transit time of contents through the gastrointestinal tract in a living animal model.

Objective: To measure the in vivo effect of a benzamide derivative on gastric emptying and intestinal transit time.

Methodology:

-

Animal Model: Rats or mice are commonly used.

-

Marker Administration: Animals are administered a specific number of small, dense, radio-opaque markers via oral gavage.

-

Drug Treatment: The test compound or vehicle is administered to the animals at a specified time relative to marker administration.

-

Radiographic Imaging: Serial X-ray images of the abdomen are taken at predefined time points.

-

Data Analysis: The number of markers in different segments of the GI tract (stomach, small intestine, cecum, and colon) is quantified from the images to determine the transit rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of novel benzamide derivatives as prokinetic agents.

Conclusion

Benzamide derivatives represent a versatile class of prokinetic agents with significant therapeutic potential for managing gastrointestinal motility disorders. Their primary mechanisms of action, centered on 5-HT4 receptor agonism and, in some cases, D2 receptor antagonism, provide a rational basis for their prokinetic effects. The ongoing development in this field focuses on optimizing the structure of these compounds to enhance their selectivity for gastrointestinal targets and minimize off-target effects, thereby improving their safety profile. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel benzamide prokinetics.

References

- 1. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons | Scilit [scilit.com]

Discovery of Novel Gastrointestinal Motility Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal (GI) motility is a complex, highly regulated process essential for digestion and nutrient absorption. Dysregulation of GI motility underlies a range of debilitating functional bowel disorders, including gastroparesis, chronic constipation, and irritable bowel syndrome (IBS). The development of novel therapeutic agents that can precisely modulate GI motility remains a significant focus of gastroenterological research and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery of novel GI motility modulators. It covers key molecular targets, the intricacies of the enteric nervous system (ENS), modern drug discovery workflows, and detailed experimental protocols for the preclinical evaluation of candidate compounds. Data is presented in a structured format to facilitate comparison, and key pathways and workflows are visualized to enhance understanding.

Introduction to Gastrointestinal Motility

Gastrointestinal motility refers to the coordinated contractions and relaxations of the smooth muscle layers of the GI tract, which mix and propel luminal contents from the esophagus to the anal canal.[1][2] This process is not uniform and is tailored to the specific functions of different regions of the gut, such as the grinding action of the stomach, the segmentation contractions in the small intestine for mixing, and the powerful peristaltic waves that drive propulsion.[3]

The primary control of these movements is exerted by the Enteric Nervous System (ENS) , often called the "second brain" or "mini-brain" due to its complexity and ability to function autonomously.[4][5] The ENS is composed of two major ganglionated plexuses: the myenteric (Auerbach's) plexus, located between the longitudinal and circular muscle layers, and the submucosal (Meissner's) plexus. The myenteric plexus is the principal driver of motor control, containing motor neurons, interneurons, and intrinsic primary afferent neurons (IPANs) that form the basis of local reflex circuits. These circuits integrate mechanical and chemical stimuli from the gut lumen to generate stereotyped motor patterns.

Motility is driven by two main populations of motor neurons: excitatory neurons that release neurotransmitters like acetylcholine (ACh) to evoke contraction, and inhibitory neurons that release transmitters such as nitric oxide (NO) and vasoactive intestinal peptide (VIP) to cause relaxation. A disruption in the delicate balance between these excitatory and inhibitory pathways can lead to motility disorders.

Key Molecular Targets for GI Motility Modulation

The development of promotility drugs has historically involved an ad hoc approach, but a more rational, target-based strategy is emerging. This involves identifying and targeting specific receptors and signaling molecules within the ENS and smooth muscle cells.

Established and Emerging Targets:

-

Serotonin (5-HT) Receptors: Enteroendocrine cells in the gut mucosa produce over 90% of the body's serotonin, which is a critical signaling molecule in the ENS.

-

5-HT4 Receptors: Agonists of this receptor, like prucalopride, are effective prokinetics. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, stimulating motility.

-

5-HT3 Receptors: Antagonists of this receptor are used to treat nausea and the diarrhea-predominant form of IBS by reducing visceral sensitivity and colonic transit.

-

-

Ghrelin Receptors: Ghrelin, a hormone produced in the stomach, stimulates appetite and GI motility. Ghrelin receptor agonists are being investigated as treatments for conditions like gastroparesis and constipation by acting on neurons in the spinal cord and activating enteric microcircuits.

-

Opioid Receptors: Activation of μ-opioid receptors in the gut is a primary cause of opioid-induced constipation, as it inhibits neurotransmitter release and gut propulsion. Peripherally acting μ-opioid receptor antagonists (PAMORAs) are a key therapeutic class.

-

Guanylate Cyclase-C (GC-C) Agonists: Drugs like linaclotide activate GC-C on the luminal surface of intestinal epithelial cells, leading to increased fluid secretion and accelerated transit, which is effective for treating chronic constipation.

-

Neurokinin (NK) Receptors: NK1 receptor antagonists, such as tradipitant, show promise in treating gastroparesis by targeting brain regions responsible for nausea and vomiting.

Signaling Pathways in GI Motility

The modulation of GI motility relies on intricate signaling cascades within enteric neurons and smooth muscle cells. A prime example is the action of 5-HT4 receptor agonists.

Drug Discovery Workflow for GI Modulators

The discovery of novel GI motility modulators follows a structured, multi-stage process, moving from initial concept to a preclinical candidate. Modern approaches leverage automation and advanced cellular models to increase efficiency.

High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target. For GI motility, HTS assays can be biochemical (e.g., receptor binding assays) or cell-based (e.g., measuring second messenger signaling in cells expressing a target receptor). The primary goal of HTS is to identify "hits"—compounds that affect the target in the desired way.

Key Experimental Protocols

Evaluating the pro-motility or anti-motility effects of a compound requires a tiered approach using in vitro, ex vivo, and in vivo models.

Ex Vivo Organ Bath Assay for Intestinal Contractility

This assay is a foundational method for assessing the direct effect of a compound on the contractility of isolated intestinal tissue. It preserves the complex interplay between smooth muscle, enteric neurons, and interstitial cells of Cajal.

Objective: To measure the effect of a test compound on the contractile activity of isolated segments of rodent or human intestine.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rodent (e.g., guinea pig, rat) and immediately excise a segment of the desired intestinal region (e.g., ileum, colon).

-

Place the tissue in cold, oxygenated Krebs-Henseleit buffer (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose).

-

Clean the segment of mesenteric attachments and cut into 2-3 cm longitudinal or circular strips.

-

-

Mounting:

-

Suspend each tissue strip in a 10-20 mL organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

-

Equilibration:

-

Apply a resting tension of ~1.0 g and allow the tissue to equilibrate for 45-60 minutes, with buffer changes every 15 minutes.

-

-

Experimental Procedure:

-

Record a stable baseline of spontaneous or electrically-evoked contractions. Electrical Field Stimulation (EFS) can be used to activate enteric motor neurons.

-

Construct a cumulative concentration-response curve by adding the test compound to the bath in increasing concentrations.

-

Allow the tissue response to stabilize at each concentration before adding the next.

-

At the end of the experiment, add a maximal dose of a reference compound (e.g., acetylcholine for contraction, sodium nitroprusside for relaxation) to determine the maximum tissue response.

-

-

Data Analysis:

-

Measure the amplitude and/or frequency of contractions.

-

Express the response to the test compound as a percentage of the maximal response to the reference compound.

-

Calculate the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition) from the concentration-response curve.

-

In Vivo Whole Gut Transit Assay (Charcoal Meal Assay)

This in vivo model assesses the overall effect of a compound on GI propulsion in a living animal, integrating both central and enteric mechanisms.

Objective: To measure the rate of transit of a non-absorbable marker through the gastrointestinal tract of a mouse or rat.

Methodology:

-

Animal Preparation:

-

Use adult mice or rats (e.g., C57BL/6 mice), fasted overnight (12-18 hours) with free access to water to ensure an empty stomach.

-

-

Compound Administration:

-

Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the marker (e.g., 30-60 minutes).

-

-

Marker Administration:

-

Administer a charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum arabic or methylcellulose) via oral gavage (e.g., 0.2 mL for a mouse).

-

-

Transit Measurement:

-

After a set period (e.g., 20-30 minutes), humanely euthanize the animal by cervical dislocation.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

-

Lay the intestine flat on a moist surface and measure its total length.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

-

-

Data Analysis:

-

Calculate the percent transit for each animal using the formula:

-

% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

-

-

Compare the mean % transit between the vehicle and test compound groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Data Presentation and Analysis

Clear and concise presentation of quantitative data is critical for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency of Prokinetic Compounds on Guinea Pig Ileum

| Compound | Target | Assay Type | Potency (EC₅₀, nM) | Eₘₐₓ (% of ACh Max) |

| Compound A | 5-HT₄R Agonist | Contraction | 15.2 ± 2.1 | 85 ± 5 |

| Compound B | Ghrelin-R Agonist | Contraction | 45.7 ± 5.5 | 72 ± 8 |

| Prucalopride | 5-HT₄R Agonist | Contraction | 25.0 ± 3.4 | 88 ± 4 |

| Vehicle | N/A | Contraction | N/A | < 2 |

Data are presented as mean ± SEM, n=6 per group. EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect of the compound.

Table 2: In Vivo Efficacy of Prokinetic Compounds in Mouse Whole Gut Transit Model

| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit (%) | % Increase vs. Vehicle |

| Vehicle | N/A | 48.5 ± 3.2 | N/A |

| Compound A | 1 | 65.1 ± 4.1* | 34.2 |

| Compound A | 3 | 78.9 ± 3.8 | 62.7 |

| Prucalopride | 1 | 72.4 ± 4.5 | 49.3 |

*Data are presented as mean ± SEM, n=8 per group. p.o. = oral administration. *p<0.05, *p<0.01 compared to vehicle.

Conclusion and Future Directions

The discovery of novel GI motility modulators is advancing through a deeper understanding of the ENS and the application of modern drug discovery technologies. Future research will likely focus on more nuanced targets, such as specific ion channels in enteric neurons, glial cell modulation, and microbiome-gut-brain axis signaling. The use of advanced preclinical models, including human intestinal organoids and "gut-on-a-chip" systems, promises to improve the translation of preclinical findings to clinical success by offering more physiologically relevant data early in the development process. The ultimate goal remains the development of safer and more effective therapies that can restore normal physiological function and improve the quality of life for patients with motility disorders.

References

- 1. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular, functional, and pharmacological targets for the development of gut promotility drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

Preclinical Evaluation of Lintopride: A Technical Guide

Disclaimer: Publicly available preclinical data for Lintopride is limited. This guide provides a comprehensive overview of the expected preclinical evaluation for a prokinetic agent with a similar mechanism of action, based on established scientific and regulatory principles. The data presented in tables is illustrative and not based on actual study results for this compound.

Introduction

This compound is a substituted benzamide with prokinetic properties, identified as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor antagonist and a moderate 5-HT3 receptor antagonist.[1] These characteristics suggest its potential therapeutic application in disorders of gastrointestinal motility. A thorough preclinical evaluation is critical to establish the safety and efficacy profile of this compound before it can be considered for clinical trials in humans. This technical guide outlines the essential components of such an evaluation, including pharmacodynamics, pharmacokinetics, efficacy models, and a comprehensive toxicology program, designed to meet the informational needs of researchers, scientists, and drug development professionals.

Non-Clinical Pharmacology

The primary objectives of the non-clinical pharmacology studies are to characterize the mechanism of action of this compound, its potency and selectivity for its targets, and its effects on relevant physiological systems.

Primary Pharmacodynamics: Receptor Binding and Functional Assays